molecular formula C11H14N2O3 B5192311 N-benzyl-N'-(2-hydroxyethyl)ethanediamide

N-benzyl-N'-(2-hydroxyethyl)ethanediamide

Cat. No.: B5192311
M. Wt: 222.24 g/mol
InChI Key: XILDKPAMFZZHRQ-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2-hydroxyethyl)ethanediamide is an organic compound with the molecular formula C10H16N2O2 It is characterized by the presence of a benzyl group, a hydroxyethyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-(2-hydroxyethyl)ethanediamide can be synthesized through a multi-step process involving the reaction of benzylamine with ethylene oxide, followed by the reaction with oxalic acid. The general synthetic route involves:

    Reaction of Benzylamine with Ethylene Oxide: This step involves the nucleophilic attack of benzylamine on ethylene oxide to form N-benzyl-N-(2-hydroxyethyl)amine.

    Reaction with Oxalic Acid: The intermediate N-benzyl-N-(2-hydroxyethyl)amine is then reacted with oxalic acid to form N-benzyl-N’-(2-hydroxyethyl)ethanediamide.

Industrial Production Methods

Industrial production of N-benzyl-N’-(2-hydroxyethyl)ethanediamide typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-hydroxyethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-benzyl-N’-(2-oxoethyl)ethanediamide.

    Reduction: Formation of N-benzyl-N’-(2-aminoethyl)ethanediamide.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N’-(2-hydroxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-N’-(2-hydroxyethyl)ethanediamide can be compared with similar compounds such as:

    N-benzyl-N’-(2-hydroxyethyl)ethylenediamine: Similar structure but with an additional ethylene group.

    N-benzyl-N’-(2-hydroxyethyl)oxamide: Contains an oxamide group instead of an ethanediamide backbone.

    N-benzyl-N’-(2-hydroxyethyl)urea: Contains a urea group instead of an ethanediamide backbone.

These compounds share similar functional groups but differ in their backbone structures, leading to variations in their chemical reactivity and biological activity. N-benzyl-N’-(2-hydroxyethyl)ethanediamide is unique due to its specific combination of functional groups and backbone structure, which confer distinct properties and applications.

Properties

IUPAC Name

N'-benzyl-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-7-6-12-10(15)11(16)13-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILDKPAMFZZHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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